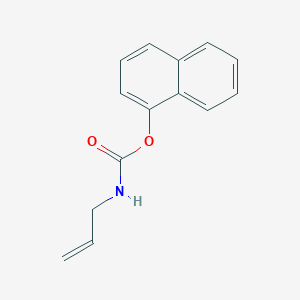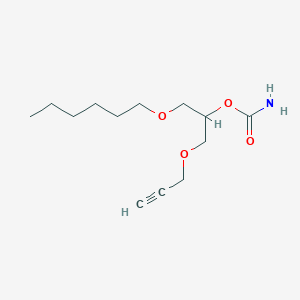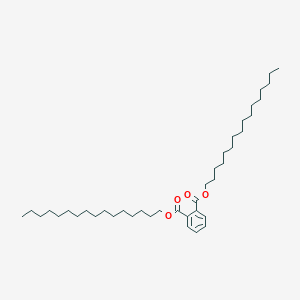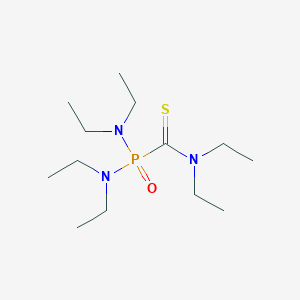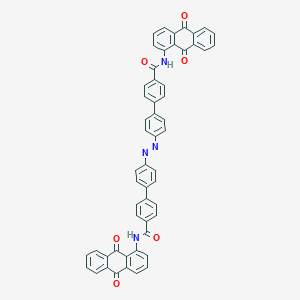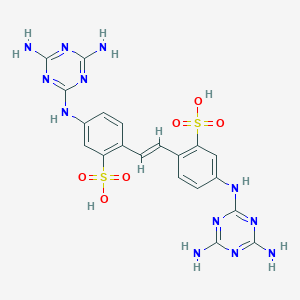
4,4'-Bis((4,6-diamino-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
'4,4'-Bis((4,6-diamino-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonic acid', commonly known as Bis-Azo, is an organic compound that belongs to the class of azo dyes. It is widely used in various scientific research applications due to its unique properties and characteristics.
Mécanisme D'action
Bis-Azo is a highly selective and sensitive compound that binds to heavy metal ions through the formation of chelate complexes. The binding of Bis-Azo to heavy metal ions results in a change in color, which can be used to quantify the amount of heavy metal present in a sample. Bis-Azo also exhibits fluorescence properties, which can be used for the detection of heavy metals in real-time.
Effets Biochimiques Et Physiologiques
Bis-Azo has been shown to exhibit low toxicity and does not pose any significant risk to human health. However, it is important to note that Bis-Azo should be handled with care, as it can cause skin irritation and eye damage.
Avantages Et Limitations Des Expériences En Laboratoire
Bis-Azo has several advantages for lab experiments, including its high selectivity and sensitivity, low toxicity, and ease of use. However, it also has some limitations, including its limited stability in acidic conditions and its sensitivity to light.
Orientations Futures
There are several future directions for the use of Bis-Azo in scientific research, including the development of new biosensors for the detection of heavy metals in water, the fabrication of thin films for electronic and optical devices, and the investigation of its potential use in the treatment of various diseases.
Conclusion:
In conclusion, Bis-Azo is a unique and versatile compound that has a wide range of scientific research applications. Its high selectivity and sensitivity make it an ideal compound for the detection and quantification of heavy metals in water, the separation and purification of proteins, and the development of biosensors. However, further research is needed to fully understand its potential applications and limitations.
Méthodes De Synthèse
Bis-Azo is synthesized by the reaction of stilbene-2,2'-disulphonic acid with cyanuric chloride in the presence of sodium hydroxide and ammonium chloride. This reaction results in the formation of a yellow-orange powder that is highly soluble in water.
Applications De Recherche Scientifique
Bis-Azo is widely used in various scientific research applications, including the detection and quantification of heavy metals in water, the separation and purification of proteins, and the development of biosensors. It is also used in the fabrication of thin films for electronic and optical devices.
Propriétés
Numéro CAS |
10586-07-9 |
|---|---|
Nom du produit |
4,4'-Bis((4,6-diamino-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonic acid |
Formule moléculaire |
C20H20N12O6S2 |
Poids moléculaire |
588.6 g/mol |
Nom IUPAC |
5-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid |
InChI |
InChI=1S/C20H20N12O6S2/c21-15-27-16(22)30-19(29-15)25-11-5-3-9(13(7-11)39(33,34)35)1-2-10-4-6-12(8-14(10)40(36,37)38)26-20-31-17(23)28-18(24)32-20/h1-8H,(H,33,34,35)(H,36,37,38)(H5,21,22,25,27,29,30)(H5,23,24,26,28,31,32)/b2-1+ |
Clé InChI |
PHXYKRIGWBYQSI-OWOJBTEDSA-N |
SMILES isomérique |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)N)N)S(=O)(=O)O)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)N)N)S(=O)(=O)O |
SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)N)N)S(=O)(=O)O)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)N)N)S(=O)(=O)O |
SMILES canonique |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)N)N)S(=O)(=O)O)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)N)N)S(=O)(=O)O |
Autres numéros CAS |
10586-07-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



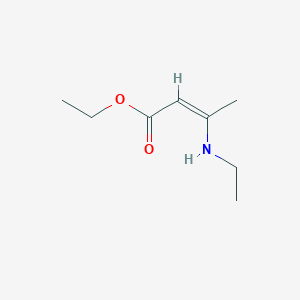
![5,11-Bis(2-hydroxyphenyl)dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione](/img/structure/B76486.png)

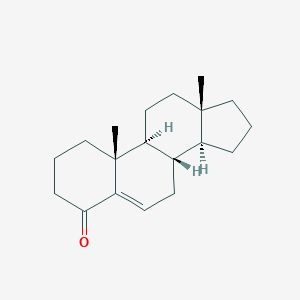
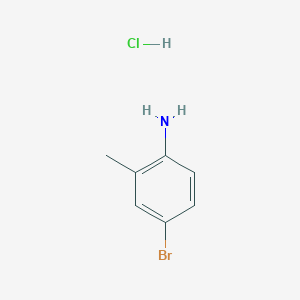
![7-Hydroxypyrazolo[4,3-d]pyrimidine](/img/structure/B76490.png)
